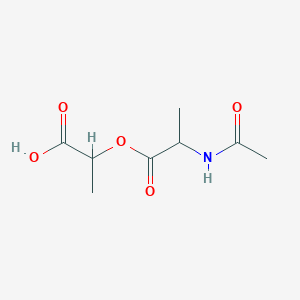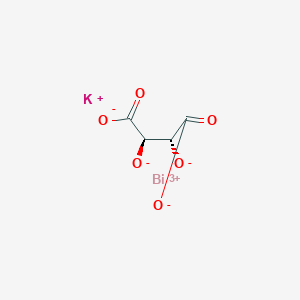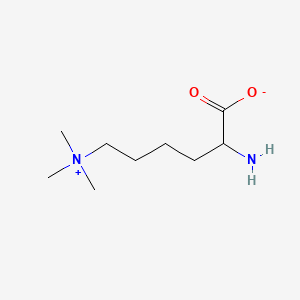![molecular formula C19H15ClN6 B13893982 6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-1H-benzimidazole with 3-pyridin-3-ylpyrazine-2-yl azetidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to the desired therapeutic effects. The compound’s structure allows it to bind effectively to these targets, making it a potent agent in various applications .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-1H-benzimidazole: A simpler derivative with similar biological activities.
3-pyridin-3-ylpyrazine: Another related compound with potential therapeutic applications.
Uniqueness
6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole is unique due to its complex structure, which provides a higher degree of specificity and potency in its interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C19H15ClN6 |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole |
InChI |
InChI=1S/C19H15ClN6/c20-14-3-4-15-16(8-14)25-18(24-15)13-10-26(11-13)19-17(22-6-7-23-19)12-2-1-5-21-9-12/h1-9,13H,10-11H2,(H,24,25) |
Clave InChI |
OZBAIPVQNWIENG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NC=CN=C2C3=CN=CC=C3)C4=NC5=C(N4)C=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)
![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)



![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)
